Cas no 1354026-25-7 (N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide)
![N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide structure](https://ja.kuujia.com/scimg/cas/1354026-25-7x500.png)
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide 化学的及び物理的性質
名前と識別子
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- N-[1-((s)-2-amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-n-cyclopropyl-acetamide
- N-((1-((S)-2-Amino-3-methylbutanoyl)piperidin-2-yl)methyl)-N-cyclopropylacetamide
- AM97136
- N-[1-((S)-2-Amino-3-methylbutyryl)piperidin-2-ylmethyl]-N-cyclopropylacetamide
- N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide
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- インチ: 1S/C16H29N3O2/c1-11(2)15(17)16(21)18-9-5-4-6-14(18)10-19(12(3)20)13-7-8-13/h11,13-15H,4-10,17H2,1-3H3/t14?,15-/m0/s1
- InChIKey: GVVGBXZQSROWQD-LOACHALJSA-N
- ほほえんだ: O=C(C)N(CC1CCCCN1C([C@H](C(C)C)N)=O)C1CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 393
- トポロジー分子極性表面積: 66.6
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 084920-500mg |
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide |
1354026-25-7 | 500mg |
£694.00 | 2022-03-01 | ||
Chemenu | CM499150-1g |
N-((1-((S)-2-Amino-3-methylbutanoyl)piperidin-2-yl)methyl)-N-cyclopropylacetamide |
1354026-25-7 | 97% | 1g |
$1378 | 2022-09-03 |
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide 関連文献
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamideに関する追加情報
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide: A Comprehensive Overview
The compound with CAS No. 1354026-25-7, known as N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry. This compound is notable for its intricate structure, which includes a piperidine ring, a cyclopropyl group, and an amino acid-derived side chain. The molecule's unique architecture suggests potential applications in drug design, particularly in the development of bioactive agents with specific therapeutic targets.
Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry due to their ability to modulate various biological pathways. The S configuration of the amino acid side chain in this compound adds another layer of complexity, as stereochemistry often plays a critical role in determining a molecule's biological activity. Researchers have explored the synthesis of similar compounds, focusing on optimizing their pharmacokinetic properties and bioavailability.
The presence of a cyclopropyl group in the molecule is intriguing, as such groups are known to impart stability and rigidity to organic compounds. This feature could be advantageous in designing molecules with enhanced binding affinities to target proteins. Additionally, the acetamide functional group contributes to the molecule's solubility and may influence its interaction with biological systems.
Recent advancements in computational chemistry have enabled researchers to predict the potential biological activities of complex molecules like this one. By employing molecular docking studies and quantum mechanical calculations, scientists can hypothesize about the compound's interactions with various enzymes and receptors. These insights are invaluable for guiding experimental efforts and refining synthetic strategies.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and stereochemistry. Key steps include the formation of the piperidine ring, the introduction of the amino acid side chain, and the attachment of the cyclopropyl group. Each step requires precise control over reaction conditions to ensure high yields and optimal stereochemical outcomes.
One area of active research is the exploration of bioisosteres—structurally similar compounds that can replace parts of a molecule without significantly altering its biological activity. By modifying substituents on the piperidine ring or altering the amino acid side chain, researchers can create analogs with potentially improved pharmacological profiles.
The integration of green chemistry principles into the synthesis of this compound is another emerging trend. By utilizing environmentally friendly reagents and energy-efficient reaction conditions, chemists can reduce the ecological footprint of drug development while maintaining high standards of quality and safety.
In conclusion, N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide represents a fascinating example of modern medicinal chemistry. Its unique structure, combined with cutting-edge research techniques, positions it as a promising candidate for future therapeutic applications. As ongoing studies continue to uncover its potential, this compound serves as a testament to the ingenuity and dedication of scientists in advancing medical science.
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